REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[F:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1F.FC1C=C([N+]([O-])=O)C=CC=1N1C=C(C)N=N1>>[F:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1[N:4]1[CH:5]=[N:6][C:2]([CH3:1])=[N:3]1
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Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC=N1
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
Intermediate 22
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=NC(=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Chromatography on silica gel with 5-50% ethyl acetate in hexanes and recrystallisation from ethyl acetate/hexanes
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.7% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |